molecular formula C17H16N2O3 B5751259 N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide

N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide

Cat. No.: B5751259
M. Wt: 296.32 g/mol
InChI Key: VJPWFXODFLMEOV-OUKQBFOZSA-N
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Description

N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide is a chemical compound that belongs to the family of acrylamides. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide involves the absorption of light energy by the compound, which leads to the formation of reactive oxygen species. These reactive oxygen species can then cause damage to cancer cells, leading to their death. This mechanism of action has been extensively studied in the context of cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to be effective in the treatment of certain skin conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide is its ability to act as a photosensitizer. This property makes it a valuable tool for researchers studying photodynamic therapy and other photochemical processes. However, the compound is relatively unstable and can be difficult to handle, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide. One area of interest is the development of new photodynamic therapies for cancer treatment. Another potential direction is the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the compound's mechanism of action and to develop more effective methods for synthesizing and handling the compound.

Synthesis Methods

The synthesis of N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide is a multistep process that involves the reaction of ethyl acrylate with nitrobenzene in the presence of a catalyst to form N-ethyl-3-(2-nitrophenyl)acrylamide. The resulting compound is then reacted with phenyl isocyanate to form this compound.

Scientific Research Applications

N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the field of photochemistry. It has been shown to be an effective photosensitizer, which means it can absorb light and transfer energy to other molecules. This property has been utilized in the development of photodynamic therapy for cancer treatment.

Properties

IUPAC Name

(E)-N-ethyl-3-(2-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-18(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)19(21)22/h3-13H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPWFXODFLMEOV-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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